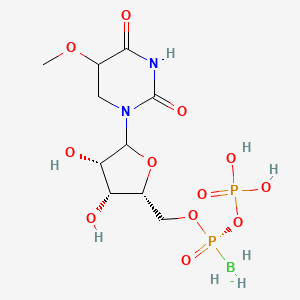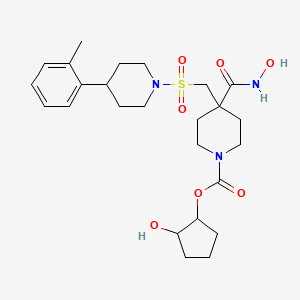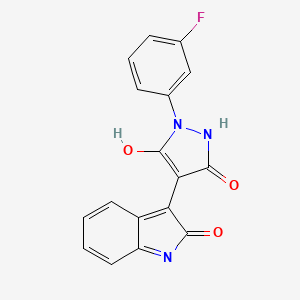![molecular formula C26H23ClN6 B10773117 6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)
6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S1PL-IN-31 is a dual-function chemical compound that acts as an inhibitor of sphingosine-1-phosphate lyase and as an antagonist of the Smoothened receptor. It has shown therapeutic potential in various biological contexts, including the mitigation of cervical and thoracic lymphocyte infiltration and neuromuscular weakness in experimental autoimmune encephalomyelitis in rats .
Métodos De Preparación
The synthesis of S1PL-IN-31 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of reactions involving the use of organic solvents such as acetonitrile and dimethyl sulfoxide. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
S1PL-IN-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
S1PL-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sphingosine-1-phosphate lyase and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune cell trafficking and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its potential in treating conditions such as multiple sclerosis and other neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mecanismo De Acción
S1PL-IN-31 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to an increase in sphingosine-1-phosphate levels. This inhibition affects various molecular targets and pathways, including the modulation of immune cell trafficking and the reduction of lymphocyte infiltration. Additionally, as an antagonist of the Smoothened receptor, it influences the Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation .
Comparación Con Compuestos Similares
S1PL-IN-31 is unique in its dual-function as both an inhibitor of sphingosine-1-phosphate lyase and an antagonist of the Smoothened receptor. Similar compounds include:
Fingolimod: An immunomodulating drug used to treat multiple sclerosis by modulating sphingosine-1-phosphate receptors.
Siponimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator with applications in treating autoimmune diseases.
These compounds share similarities in their mechanisms of action but differ in their specific targets and therapeutic applications.
Propiedades
Fórmula molecular |
C26H23ClN6 |
|---|---|
Peso molecular |
455.0 g/mol |
Nombre IUPAC |
6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |
Clave InChI |
XUZUIICAPXZZDU-GOSISDBHSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
SMILES canónico |
CC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)

![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)

![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
